Farrerol
Vue d'ensemble
Description
Le Farrerol est une flavanone naturelle isolée de l'herbe chinoise traditionnelle Rhododendron dauricum L. (Ericaceae). Il est connu pour ses propriétés expectorantes et antitussives et est largement utilisé en Chine pour traiter la bronchite et l'asthme . Le this compound présente une variété d'activités pharmacologiques, notamment des effets anti-inflammatoires, antioxydants, vasoactifs, antitumoraux et antimicrobiens .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Farrerol peut être synthétisé par diverses réactions chimiques impliquant des précurseurs de flavanones. Une méthode courante implique la cyclisation des chalcones en conditions acides ou basiques pour former la structure de la flavanone. Les conditions de réaction comprennent généralement l'utilisation de catalyseurs tels que les acides de Lewis ou les bases pour faciliter le processus de cyclisation .
Méthodes de Production Industrielle : La production industrielle du this compound implique l'extraction du composé à partir de Rhododendron dauricum L. à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler le this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de Réactions : Le Farrerol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction, de substitution et de conjugaison. Ces réactions sont essentielles pour son métabolisme et ses activités pharmacologiques .
Réactifs et Conditions Courants:
Oxydation : Le this compound peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : La réduction du this compound peut être réalisée à l'aide de réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans le this compound par d'autres groupes à l'aide de réactifs comme les halogènes ou les agents alkylants.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent des métabolites oxydés, réduits, substitués et conjugués du this compound. Ces métabolites jouent un rôle crucial dans ses effets pharmacologiques .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique dans divers domaines:
5. Mécanisme d'Action
Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires:
Effets Anti-inflammatoires : Le this compound inhibe la production de cytokines pro-inflammatoires telles que l'interleukine-6, l'interleukine-1 bêta et le facteur de nécrose tumorale alpha.
Effets Antioxydants : Le this compound améliore l'activité des enzymes antioxydantes telles que la superoxyde dismutase et la glutathion peroxydase.
Effets Vasoactifs : Le this compound module l'expression de molécules vasoactives telles que la synthase d'oxyde nitrique endothéliale et la protéine kinase dépendante du calcium/calmoduline.
Effets Antitumoraux : Le this compound induit l'apoptose dans les cellules cancéreuses en régulant l'expression de protéines pro-apoptotiques et anti-apoptotiques.
Effets Antimicrobiens : Le this compound présente une activité antibactérienne en augmentant la production d'oxyde nitrique et l'activité du facteur nucléaire kappa B.
Applications De Recherche Scientifique
Farrerol has a wide range of scientific research applications in various fields:
Mécanisme D'action
Farrerol exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6, interleukin-1 beta, and tumor necrosis factor-alpha.
Antioxidant Effects: this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Vasoactive Effects: this compound modulates the expression of vasoactive molecules such as endothelial nitric oxide synthase and calcium/calmodulin-dependent protein kinase.
Antitumor Effects: this compound induces apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Effects: this compound exhibits antibacterial activity by increasing nitric oxide production and nuclear factor-kappa B activity.
Comparaison Avec Des Composés Similaires
Le Farrerol est comparé à d'autres flavanones similaires, mettant en évidence son caractère unique:
Composés Similaires : La naringénine, l'hesperétine et l'ériodictyol sont des flavanones présentant des structures et des propriétés pharmacologiques similaires.
Unicité : La combinaison unique d'effets anti-inflammatoires, antioxydants, vasoactifs, antitumoraux et antimicrobiens du this compound le distingue des autres flavanones.
Activité Biologique
Farrerol, a natural flavonoid primarily found in the plant Farreronia and other species, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activities
This compound exhibits a wide range of biological activities, including:
- Antioxidant
- Anti-inflammatory
- Antibacterial
- Hepatoprotective
- Cardioprotective
- Neuroprotective
These activities are mediated through various biochemical pathways and mechanisms that enhance cellular resilience and reduce damage from oxidative stress.
- Nrf2 Activation : this compound activates the Nrf2 pathway, which is crucial for the expression of antioxidant enzymes. This activation helps in reducing oxidative stress and inflammation in various cell types, including hepatocytes and cardiomyocytes .
- AMPK/AKT Pathway : Research indicates that this compound enhances cell viability and alleviates oxidative stress through the AMPK/AKT signaling pathway. This pathway plays a vital role in cellular energy homeostasis and survival under stress conditions .
- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit the NF-κB pathway, leading to reduced levels of pro-inflammatory cytokines and improved outcomes in models of inflammation .
- Antibacterial Effects : this compound demonstrates antibacterial properties by reducing toxin production in bacteria and enhancing nitric oxide production, which contributes to its antimicrobial efficacy .
Hepatoprotective Effects
A study investigated the hepatoprotective effects of this compound against acetaminophen-induced liver toxicity. Results showed that this compound pretreatment significantly improved cell viability and reduced oxidative stress markers in HepG2 cells. The activation of Nrf2 was confirmed as a critical mechanism for its protective effects .
Parameter | Control | This compound Treatment |
---|---|---|
Cell Viability (%) | 50 | 85 |
ROS Generation (µM) | 10 | 3 |
Nrf2 Expression (Relative) | 1 | 3 |
Cardioprotective Effects
This compound's cardioprotective effects were evaluated in models of cardiac remodeling induced by Angiotensin II (Ang II). It was found to inhibit cardiomyocyte hypertrophy and reduce fibrosis, inflammation, and oxidative stress markers .
Measurement | Ang II Group | This compound + Ang II Group |
---|---|---|
Heart Weight/Tibia Length Ratio | 0.25 | 0.15 |
Collagen III Expression (Fluorescence) | High | Low |
mRNA Levels of nppa and nppb | Elevated | Significantly Reduced |
Neuroprotective Effects
This compound has also shown promise in neuroprotection by reducing microglial cell damage through its anti-inflammatory properties. It effectively mitigates Aβ-induced inflammation in neuronal cells via Nrf2/Keap1 pathway activation .
Case Studies
- Study on Cardiac Remodeling : In a murine model, this compound treatment significantly reduced cardiac hypertrophy markers and improved heart function metrics compared to control groups treated with Ang II alone. Histological analysis revealed reduced fibrosis and inflammation .
- Hepatotoxicity Model : In vitro studies demonstrated that this compound pretreatment could significantly enhance cell survival rates under oxidative stress conditions induced by hydrogen peroxide (H2O2) .
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOLQACRGJEHX-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947026 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24211-30-1 | |
Record name | (-)-Farrerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24211-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does farrerol exert its anti-inflammatory effects?
A1: this compound demonstrates anti-inflammatory activity by inhibiting several key signaling pathways and mediators. [1-4, 6] These include: * Cytokines: Reducing the production of pro-inflammatory cytokines like IL-6, IL-8, IL-1β, and TNF-α. [1-4, 6] * Signaling Pathways: Suppressing the activation of NF-κB, JNK1/2, AKT, PI3K, ERK1/2, p38 MAPK, and Keap-1 pathways. [1-4, 6] * Inflammatory Mediators: Inhibiting the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2). [1-4, 6] * TGF-β1: Downregulating TGF-β1, a key mediator involved in fibrosis. []
Q2: What is the role of this compound in combating oxidative stress?
A2: this compound exhibits potent antioxidant activity through multiple mechanisms: [3, 7-9, 15, 29] * Nrf2 Activation: Activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). [7-9, 15, 29] * ROS Scavenging: Directly scavenging reactive oxygen species (ROS) and reducing malondialdehyde (MDA) levels. [, , ] * Enhancing Antioxidant Defenses: Increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). [, ] * NOX4 Inhibition: Suppressing the activity of NADPH oxidase type 4 (NOX4), a major source of ROS. [, ]
Q3: How does this compound interact with GSK-3β and what are the implications?
A3: this compound directly targets and inhibits glycogen synthase kinase 3β (GSK-3β), a negative regulator of Nrf2. [] This inhibition occurs through: * Phosphorylation: Inducing an inhibitory phosphorylation of GSK-3β at Ser9. [] * Nrf2 Activation: Inhibiting GSK-3β leads to the nuclear translocation of Nrf2, ultimately increasing the expression of antioxidant enzymes like HO-1 and NQO1. []
Q4: What are the effects of this compound on cell cycle progression?
A4: this compound has been shown to induce cell cycle arrest in various cancer cell lines. [, , ] Specifically: * G0/G1 Arrest: Observed in human gastric carcinoma cells (SGC7901), potentially mediated by sustained ERK activation and upregulation of p27KIP1. [] * G2/M Arrest: Observed in human ovarian cancer cells (SKOV3), associated with alterations in the expression of cell cycle regulatory proteins like CDKs and cyclins. []
Q5: How does this compound induce apoptosis in cancer cells?
A5: this compound demonstrates pro-apoptotic effects in different cancer cell types through the following mechanisms: [, , ] * Mitochondrial Pathway: Inducing mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-9 and caspase-3. [] * Bcl-2 Family Regulation: Downregulating anti-apoptotic Bcl-2 expression and increasing pro-apoptotic Bax expression. [, ] * ERK/MAPK Pathway: Activating the ERK/MAPK pathway, leading to increased expression of pro-apoptotic proteins like caspase-3 and PARP. []
Q6: What is the role of this compound in regulating vascular tone?
A6: this compound exhibits vasorelaxant properties, primarily through endothelium-independent mechanisms: [, ] * Calcium Influx Inhibition: Reducing intracellular calcium levels in vascular smooth muscle cells (VSMCs) by suppressing calcium influx via L-type voltage-gated calcium channels (LVGC). [] * Gene Expression Modulation: Inducing changes in gene expression profiles in the aorta, affecting pathways related to vascular smooth muscle contraction, calcium signaling, and the renin-angiotensin system. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C16H14O5, and its molecular weight is 286.28 g/mol. [, ]
Q8: What spectroscopic data is available to characterize this compound?
A8: Various spectroscopic techniques are employed to characterize this compound: [, ] * Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. * Nuclear Magnetic Resonance (NMR): Offers detailed structural information by analyzing the magnetic properties of atomic nuclei. * Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
Q9: How do structural modifications of this compound impact its vasorelaxant activity?
A9: Structure-activity relationship studies on this compound derivatives have identified key structural features that influence vasorelaxant activity: [] * B Ring Substituents: Electron-withdrawing groups at the ortho position of the phenyl group (ring B) enhance vasorelaxation, while hydroxyl or methoxy groups are unfavorable. * Para Position: Electron-donating groups at the para position of ring B increase activity. * Heterocyclic B Ring: Replacing the phenyl ring B with a heterocycle weakens vasorelaxation.
Q10: What is known about the pharmacokinetics of this compound?
A10: A sensitive UHPLC-MS/MS method has been developed to quantify this compound in rat plasma, enabling pharmacokinetic studies. [] These studies can provide information on absorption, distribution, metabolism, and excretion (ADME) of this compound.
Q11: What are the main metabolic pathways of this compound?
A11: Studies using ultra-high performance liquid chromatography coupled with mass spectrometry have identified various metabolic pathways for this compound in rats, both in vivo and in vitro: [] * Phase I Metabolism: Oxidation, reduction, and (de)methylation. * Phase II Metabolism: Glucuronidation, sulfation, N-acetylation, and N-acetylcysteine conjugation.
Q12: What in vitro models have been used to study the effects of this compound?
A12: Various cell lines have been used to investigate the biological activities of this compound, including: * RAW264.7 cells: A mouse macrophage cell line used to study anti-inflammatory effects. [, ] * BV-2 cells: A mouse microglial cell line used to investigate neuroprotective effects. [] * Human umbilical vein endothelial cells (HUVECs): Used to assess potential vascular toxicity. [] * SGC7901 cells: A human gastric cancer cell line used to study anti-cancer effects. [, ] * EA.hy926 cells: A human endothelium-derived cell line used to study protective effects against oxidative stress. [, ] * 3T3-L1 cells: A mouse preadipocyte cell line used to study effects on adipogenesis. []
Q13: What animal models have been employed in this compound research?
A13: this compound's therapeutic potential has been investigated in various animal models, including: * TNBS-induced colitis: A mouse model used to study the effects of this compound on inflammatory bowel disease (IBD). [] * CFA-induced arthritis: A rat model used to evaluate the anti-arthritic effects of this compound. [] * STZ-induced diabetic hepatopathy: A rat model used to study the protective effects of this compound against diabetic complications. [] * LPS-induced mastitis: A mouse model used to investigate the anti-inflammatory effects of this compound in mastitis. [] * Cisplatin-induced nephrotoxicity: A mouse model used to study the renal protective effects of this compound. [, ] * APAP-induced hepatotoxicity: A mouse model used to explore the hepatoprotective effects of this compound. [] * OVA-induced allergic asthma: A mouse model used to investigate the anti-asthmatic effects of this compound. [] * Spontaneously hypertensive rats: Used to study the effects of this compound on blood pressure and gene expression in the aorta. [] * Angiotensin II-induced cardiac remodeling: A mouse model used to investigate the cardioprotective effects of this compound. [] * Collagenase-induced tendinopathy: A rat model used to study the effects of this compound on tendon injury. [] * Hypoxic-ischemic encephalopathy: A neonatal rat model used to investigate the neuroprotective effects of this compound. []
Q14: What analytical methods are used to quantify this compound in plant materials and biological samples?
A14: Several analytical techniques are employed for this compound quantification: * High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying this compound in plant materials and biological samples. [, , , ] * Ultra-High Performance Liquid Chromatography (UHPLC): Offers improved resolution and sensitivity for analyzing this compound in complex matrices like plasma. [] * Mass Spectrometry (MS): Coupled with HPLC or UHPLC, MS provides high sensitivity and selectivity for this compound detection and quantification. [, ]
Q15: How is the quality of this compound controlled?
A15: Quality control of this compound involves various measures to ensure its consistency, safety, and efficacy: * Source Material Control: Selecting high-quality plant materials with standardized this compound content. * Extraction and Purification Optimization: Employing efficient and reproducible extraction and purification methods. * Analytical Method Validation: Validating analytical methods for accuracy, precision, specificity, linearity, range, robustness, and stability. [, ] * Reference Standards: Utilizing certified reference standards for this compound quantification. * Storage and Handling Guidelines: Implementing appropriate storage and handling procedures to maintain stability.
Q16: Does this compound interact with DNA?
A16: Yes, research suggests that this compound can interact with DNA: * Intercalation: Spectroscopic studies indicate that this compound can intercalate into DNA base pairs. [] * Metal Ion Influence: The presence of metal ions like Cu2+, Co2+, and Mg2+ can influence the interaction between this compound and DNA. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.